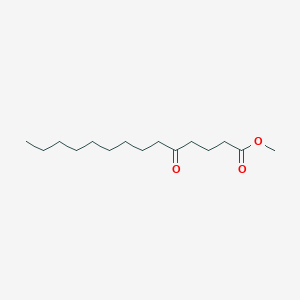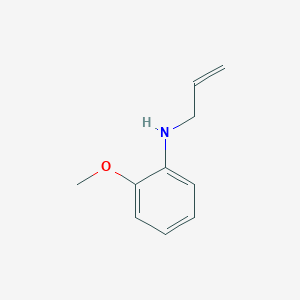
Allyl-(2-methoxy-phenyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl-(2-methoxy-phenyl)-amine (AMPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPA is a derivative of aniline, which is a common organic compound used in the production of dyes, pharmaceuticals, and other industrial products. The unique chemical structure of AMPA makes it a valuable tool for researchers to study the mechanisms of action and physiological effects of this compound.
Wirkmechanismus
The mechanism of action of Allyl-(2-methoxy-phenyl)-amine is not fully understood, but it is believed to interact with various cellular receptors and enzymes. Allyl-(2-methoxy-phenyl)-amine has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, protein synthesis, and apoptosis. Additionally, Allyl-(2-methoxy-phenyl)-amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Allyl-(2-methoxy-phenyl)-amine has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. In animal studies, Allyl-(2-methoxy-phenyl)-amine has been shown to reduce the production of inflammatory mediators and decrease pain sensitivity. Additionally, Allyl-(2-methoxy-phenyl)-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Allyl-(2-methoxy-phenyl)-amine has several advantages as a research tool, including its unique chemical structure, which allows for the study of specific cellular processes and interactions. Additionally, Allyl-(2-methoxy-phenyl)-amine has been shown to have low toxicity and minimal side effects in animal studies. However, the synthesis of Allyl-(2-methoxy-phenyl)-amine can be challenging and requires specialized equipment and expertise. Additionally, the high cost of Allyl-(2-methoxy-phenyl)-amine may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of Allyl-(2-methoxy-phenyl)-amine, including the development of novel drug candidates for the treatment of various diseases. Additionally, the use of Allyl-(2-methoxy-phenyl)-amine as a building block for the synthesis of novel materials with unique properties is an exciting area of research. Further studies are needed to fully understand the mechanisms of action and physiological effects of Allyl-(2-methoxy-phenyl)-amine and to optimize its synthesis and applications.
Synthesemethoden
The synthesis of Allyl-(2-methoxy-phenyl)-amine can be achieved through a multi-step process that involves the reaction of aniline with allyl bromide and para-methoxyphenyl magnesium bromide. The resulting product is then purified using various techniques, including recrystallization and column chromatography. The synthesis of Allyl-(2-methoxy-phenyl)-amine requires a high level of expertise and specialized equipment, making it a challenging compound to produce in large quantities.
Wissenschaftliche Forschungsanwendungen
Allyl-(2-methoxy-phenyl)-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, Allyl-(2-methoxy-phenyl)-amine has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In neuroscience, Allyl-(2-methoxy-phenyl)-amine has been used as a tool to study the mechanisms of action of neurotransmitters, such as dopamine and serotonin. In materials science, Allyl-(2-methoxy-phenyl)-amine has been explored for its potential as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
15258-47-6 |
|---|---|
Produktname |
Allyl-(2-methoxy-phenyl)-amine |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-methoxy-N-prop-2-enylaniline |
InChI |
InChI=1S/C10H13NO/c1-3-8-11-9-6-4-5-7-10(9)12-2/h3-7,11H,1,8H2,2H3 |
InChI-Schlüssel |
WOLSRQSRNULXLK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NCC=C |
Kanonische SMILES |
COC1=CC=CC=C1NCC=C |
Synonyme |
ALLYL-(2-METHOXY-PHENYL)-AMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



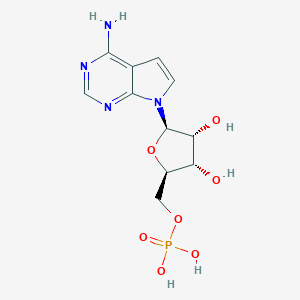
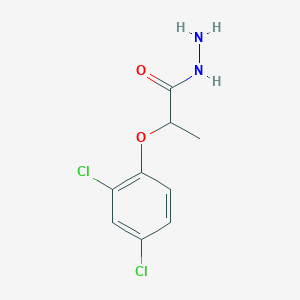
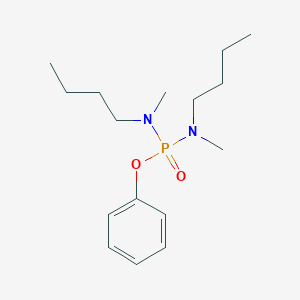

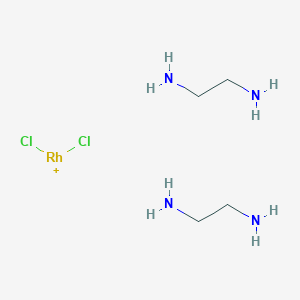
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
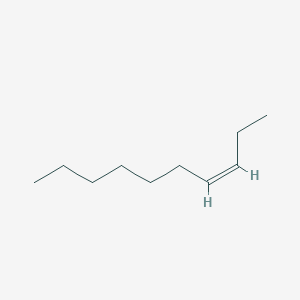
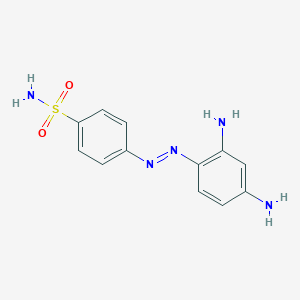
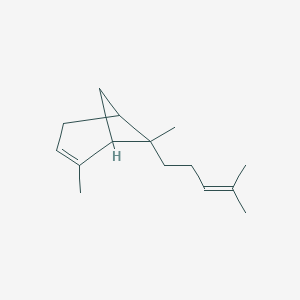
![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
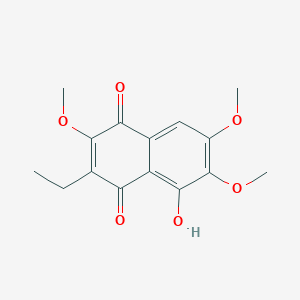
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
